

A Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanol

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclohexanol

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Introduction

(1R,2R)-2-Aminocyclohexanol (CAS No. 931-16-8) is a chiral amino alcohol, a versatile building block in asymmetric synthesis and a key component in the development of pharmaceuticals and chiral catalysts.^[1] Its rigid cyclohexane framework and defined stereochemistry, with the amino and hydroxyl groups in a trans diaxial or diequatorial conformation, make it a valuable scaffold. The molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .^[2]

Accurate structural confirmation and purity assessment of such a molecule are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **(1R,2R)-2-Aminocyclohexanol**. We will delve into the interpretation of the spectral data, underpinned by established principles, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed structure of **(1R,2R)-2-Aminocyclohexanol** in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the connectivity and stereochemistry of the molecule.

Structural Assignments

The numbering scheme used for NMR assignments is presented in the diagram below. Due to the trans relationship, the cyclohexane ring can exist in two chair conformations. The equilibrium between these conformers influences the observed chemical shifts and coupling constants.

Caption: Numbering scheme for **(1R,2R)-2-Aminocyclohexanol**.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals distinct signals for each unique proton. The protons attached to C1 and C2 (H1 and H2) are of particular diagnostic importance due to their proximity to the electronegative oxygen and nitrogen atoms, shifting them downfield. The remaining methylene protons on the cyclohexane ring (H3-H6) typically appear as complex, overlapping multiplets in the upfield region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality and Insights
~3.15	ddd	1H	H1	Deshielded by the adjacent -OH group. The multiplicity arises from coupling to H2 and the two H6 protons.
~2.50	ddd	1H	H2	Deshielded by the adjacent -NH ₂ group. Coupling to H1 and the two H3 protons results in a complex multiplet.
~2.40	br s	3H	-OH, -NH ₂	These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent.

| 1.0 - 2.0 | m | 8H | H3, H4, H5, H6 | These aliphatic protons on the cyclohexane ring overlap significantly, creating a complex multiplet region. |

Note: Data is interpreted based on spectra of the racemate and related derivatives.[\[3\]](#)[\[4\]](#)
Precise shifts and multiplicities can vary with solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. The carbons bonded to the heteroatoms (C1 and C2) are significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Causality and Insights
~75.0	C1	The C-O bond causes a strong deshielding effect, shifting this carbon significantly downfield. [5] [6]
~57.0	C2	The C-N bond also deshields this carbon, but to a lesser extent than the C-O bond.
~34.0	C6	Adjacent to the electron-withdrawing C1-OH group.
~31.0	C3	Adjacent to the electron-withdrawing C2-NH ₂ group.

| ~24.5 | C4, C5 | These carbons are furthest from the substituents and appear in the typical aliphatic region. |

Note: Assignments are based on established chemical shift ranges for substituted cyclohexanes.[\[5\]](#)[\[6\]](#)

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule.[\[7\]](#)

- Sample Preparation:
 - Weigh 5-10 mg of **(1R,2R)-2-Aminocyclohexanol** directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks.
 - Gently swirl or vortex the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Instrument Setup & Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.
 - Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving sharp, symmetrical peaks.
 - Acquire a standard ¹H spectrum using a 90° pulse, collecting a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).
- Integrate the ^1H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of **(1R,2R)-2-Aminocyclohexanol** is dominated by absorptions corresponding to the O-H, N-H, and C-H bonds.

Interpretation of the IR Spectrum

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks confirm the presence of the alcohol and primary amine functionalities.

Table 3: Characteristic IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Insights
3200 - 3600	Strong, Broad	O-H Stretch	Alcohol (-OH)	<p>The broadness of this peak is a direct result of intermolecular hydrogen bonding, a characteristic feature of alcohols.[8]</p>
3100 - 3500	Medium, Broad	N-H Stretch	Primary Amine (-NH ₂)	<p>This peak often appears as a shoulder on the broader O-H band. Primary amines typically show two bands (symmetric and asymmetric stretch), but these can be obscured by the O-H signal.[9]</p>
2850 - 2960	Strong	C-H Stretch	Alkane (Cyclohexyl)	<p>These sharp, strong absorptions confirm the presence of the saturated cyclohexane ring.</p>
~1600	Medium	N-H Bend	Primary Amine (-NH ₂)	<p>The scissoring vibration of the -</p>

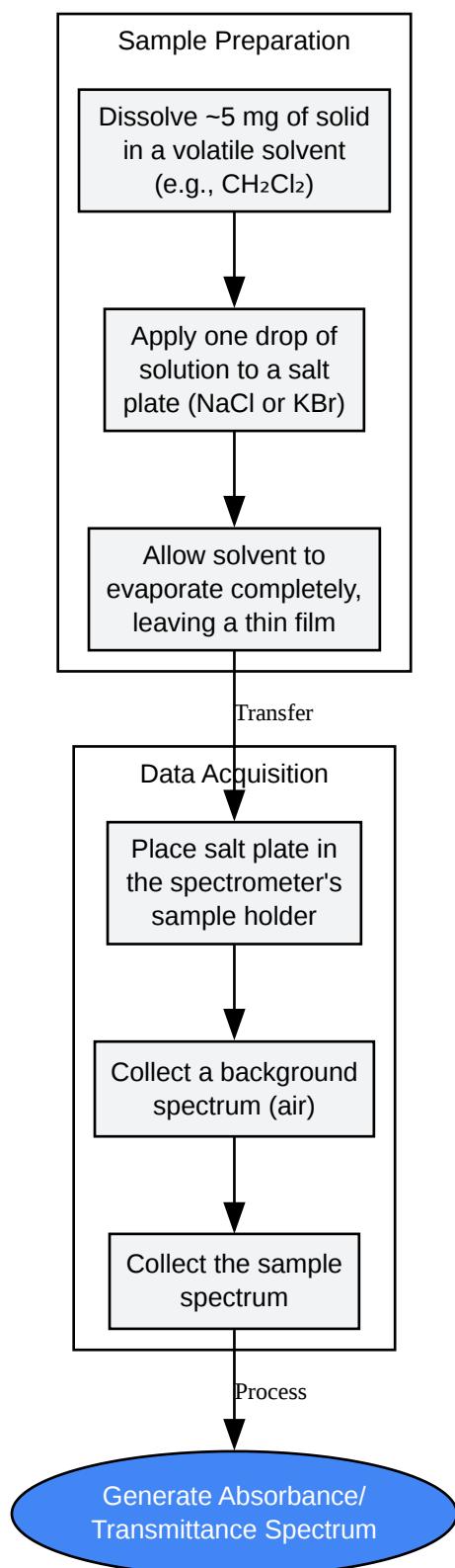
Frequency (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Insights
				NH ₂ group appears in this region.

| 1050 - 1150 | Strong | C-O Stretch | Secondary Alcohol | This strong absorption is characteristic of the C-O single bond in the alcohol group.[8] |

Note: Data is interpreted based on spectra available for 2-aminocyclohexanol.[10][11]

Experimental Protocol: Acquiring an FT-IR Spectrum (Thin Film Method)

This protocol is suitable for solid organic compounds.

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Caption: Workflow for FT-IR analysis using the thin film method.

- Sample Preparation:
 - Place a small amount (2-5 mg) of **(1R,2R)-2-Aminocyclohexanol** into a small vial.
 - Add a few drops of a volatile solvent like methylene chloride or acetone and swirl to dissolve the solid.
 - Using a pipette, apply one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid sample on the plate.
- Data Acquisition:
 - Open the spectrometer's sample compartment.
 - First, run a background scan with nothing in the sample holder. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
 - Place the salt plate with the sample film into the sample holder.
 - Close the compartment and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
- Data Analysis:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum.
 - Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For **(1R,2R)-2-Aminocyclohexanol**, electron ionization (EI) is a common technique.

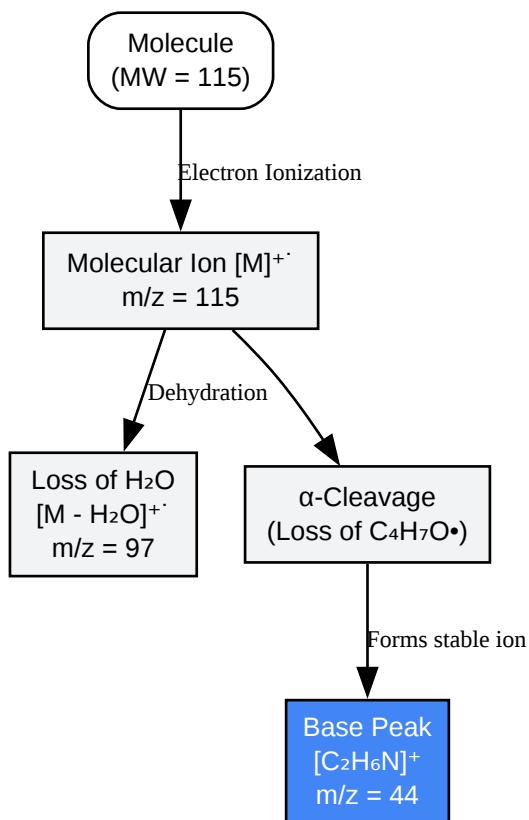
Interpretation of the Mass Spectrum

The mass spectrum of trans-2-aminocyclohexanol shows a molecular ion (M^{+}) peak, which confirms the molecular weight. The fragmentation pattern is characteristic of cyclic alcohols and amines.[\[12\]](#)

Table 4: Key Fragments in the EI Mass Spectrum | m/z | Relative Intensity | Assignment |
Fragmentation Pathway | | :--- | :--- | :--- | :--- | | 115 | Low | $[M]^{+}$ | Molecular Ion | Confirms the molecular weight of $C_6H_{13}NO$. The peak is often weak for alcohols.[\[13\]](#) | | 98 | Medium | $[M - NH_3]^{+}$ | Loss of Ammonia | A common fragmentation for primary amines. | | 97 | Medium | $[M - H_2O]^{+}$ | Dehydration | A characteristic fragmentation pathway for alcohols, involving the loss of a water molecule.[\[8\]](#) | | 57 | High | $[C_3H_5O]^{+}$ or $[C_4H_9]^{+}$ | Ring Cleavage | Represents a stable fragment resulting from the cleavage of the cyclohexane ring. | | 44 | High (Base Peak) | $[C_2H_6N]^{+}$ | α -Cleavage | Alpha-cleavage next to the amino group, breaking the C2-C3 bond, yields the stable $[CH_2(NH_2)]^{+}$ fragment. This is a very common fragmentation for primary amines.[\[14\]](#) |

Plausible Fragmentation Pathway

The formation of the base peak at m/z 44 is a highly favorable process that provides strong evidence for the 2-amino-substituted structure.



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Caption: Simplified fragmentation scheme for 2-Aminocyclohexanol.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

- Sample Preparation:
 - Prepare a stock solution of **(1R,2R)-2-Aminocyclohexanol** at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
 - Perform a serial dilution to create a final sample concentration of approximately 1-10 μ g/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation to form $[M+H]^+$ ions.
- Instrument Setup and Analysis:

- Set up the mass spectrometer with the ESI source operating in positive ion mode.
- Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- Acquire data over a relevant mass range (e.g., m/z 50-200).

- Data Analysis:
 - Examine the resulting spectrum for the protonated molecular ion $[\text{M}+\text{H}]^+$, which would appear at m/z 116 for this compound.
 - If fragmentation is induced in the source (by increasing cone voltage), look for characteristic fragment ions.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of **(1R,2R)-2-Aminocyclohexanol**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the specific connectivity of the hydroxyl and amino groups. IR spectroscopy provides rapid verification of these key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides additional structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity and purity of this important chiral building block in research and development.

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